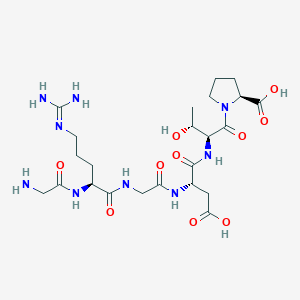

Gly-Arg-Gly-Asp-Thr-Pro

Description

Propriétés

Formule moléculaire |

C23H39N9O10 |

|---|---|

Poids moléculaire |

601.6 g/mol |

Nom IUPAC |

(2S)-1-[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C23H39N9O10/c1-11(33)18(21(40)32-7-3-5-14(32)22(41)42)31-20(39)13(8-17(36)37)30-16(35)10-28-19(38)12(29-15(34)9-24)4-2-6-27-23(25)26/h11-14,18,33H,2-10,24H2,1H3,(H,28,38)(H,29,34)(H,30,35)(H,31,39)(H,36,37)(H,41,42)(H4,25,26,27)/t11-,12+,13+,14+,18+/m1/s1 |

Clé InChI |

UMZVBZDHGKJFGQ-LLLAAFKUSA-N |

SMILES isomérique |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)O |

SMILES canonique |

CC(C(C(=O)N1CCCC1C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)O |

Séquence |

GRGDTP |

Synonymes |

fibronectin attachment peptide Gly-Arg-Gly-Asp-Thr-Pro glycyl-arginyl-glycyl-aspartyl-threonyl-proline GRGDTP |

Origine du produit |

United States |

Molecular Interactions and Receptor Recognition Mechanisms of Gly Arg Gly Asp Thr Pro

Integrin Binding Specificity of Gly-Arg-Gly-Asp-Thr-Pro

Pioneering research has specifically implicated this compound in the recognition of type I collagen. In a key study, this peptide was used to isolate and characterize a cell surface receptor complex for type I collagen from human osteosarcoma cells. nih.govnih.gov Researchers used an affinity column containing type I collagen to capture collagen-binding proteins. The peptide this compound was able to specifically elute a complex of three polypeptides (with molecular masses of 250 kD, 70 kD, and 30 kD), indicating that the peptide effectively competed with collagen for its binding site on this receptor complex. nih.govnih.gov

Furthermore, the binding of this isolated receptor complex (integrated into liposomes) to type I collagen could be successfully inhibited by this compound in solution. nih.govnih.gov The specificity of this interaction was highlighted by the fact that a control peptide, Gly-Arg-Gly-Glu-Ser-Pro (GRGESP), where the crucial aspartic acid residue was replaced with glutamic acid, failed to inhibit binding. nih.govnih.gov This demonstrates the critical role of the aspartic acid residue in the RGD sequence for receptor interaction. The inability of the receptor complex to bind to heat-denatured collagen further underscores that the recognition is not just sequence-dependent but also conformation-dependent, requiring the native triple-helical structure of collagen. nih.govnih.gov

The amino acids flanking the RGD motif are crucial for determining selectivity among the various RGD-binding integrins, which include subtypes such as αVβ3, α5β1, and αIIbβ3. acs.orgnih.gov The peptide this compound (GRGDTP) has demonstrated a broader range of activity compared to other RGD peptides. For instance, studies on the adhesion of human thyroid cells showed that GRGDTP inhibits cell attachment to both fibronectin and type I collagen. oup.com In contrast, the peptide Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP), which corresponds to the cell attachment site of fibronectin, is a more specific inhibitor for integrin binding to fibronectin and does not affect cell adhesion to collagen. oup.comsemanticscholar.org

This differential inhibition suggests that the Thr-Pro C-terminal flanking sequence of GRGDTP allows it to be recognized by a wider array of integrins, including collagen-binding integrins (e.g., α1β1, α2β1) and fibronectin-binding integrins (e.g., α5β1, αVβ3). semanticscholar.orgnih.gov Research has shown that GRGDTP is more inhibitory in tumor cell invasion assays than peptides that only block fibronectin and vitronectin attachment, implying that interactions with collagen receptors are also critical in this process. semanticscholar.orgnih.gov

The table below summarizes the comparative inhibitory effects of GRGDTP and other peptides on cell adhesion to different extracellular matrix proteins, which are ligands for distinct integrin subtypes.

| Peptide | Substrate | Primary Integrin Receptor(s) | Inhibition of Cell Adhesion (%) | Source |

|---|---|---|---|---|

| This compound (GRGDTP) | Fibronectin | α5β1, αVβ3 | 82% | oup.com |

| This compound (GRGDTP) | Collagen Type I | α1β1, α2β1 | 54% | oup.com |

| Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP) | Fibronectin | α5β1, αVβ3 | 56% | oup.com |

| Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP) | Collagen Type I | α1β1, α2β1 | No Effect | oup.com |

| Gly-Arg-Gly-Glu-Ser-Pro (GRGESP) | Fibronectin / Collagen | N/A | No Effect | oup.com |

Molecular Mechanisms of Integrin-Ligand Inhibition by this compound

The primary molecular mechanism by which this compound inhibits integrin function is through competitive antagonism. annualreviews.org Integrins recognize the RGD sequence within large extracellular matrix proteins like fibronectin, vitronectin, and collagen. wikipedia.org The peptide, by virtue of containing the same core recognition motif, acts as a soluble decoy that binds to the ligand-binding pocket on the integrin receptor. annualreviews.org

This binding pocket is located in a shallow crevice at the interface of the integrin α and β subunits. mdpi.combiorxiv.org The interaction is highly specific. The positively charged guanidinium (B1211019) group of the arginine (Arg) residue in the peptide forms salt bridges with negatively charged aspartate residues on the integrin's α-subunit (specifically, the β-propeller domain). mdpi.com Simultaneously, the carboxylate group of the peptide's aspartate (Asp) residue coordinates with a divalent cation (typically Mg²⁺ or Mn²⁺) held within a highly conserved motif on the β-subunit known as the metal ion-dependent adhesion site (MIDAS). mdpi.com

By occupying this binding site, this compound physically obstructs the much larger ECM protein from docking with the integrin, thereby inhibiting cell adhesion, migration, and downstream signaling events. oup.comnih.gov The inability of control peptides, such as Gly-Arg-Gly-Glu-Ser-Pro, to inhibit this interaction confirms that the precise chemical structure and charge of the aspartic acid side chain are essential for effective binding to the MIDAS site and, consequently, for the peptide's inhibitory function. nih.govnih.gov

Conformational Dynamics of the RGD Motif and its Importance in Receptor Binding

The binding affinity and selectivity of RGD-containing peptides are not solely dependent on the primary amino acid sequence but are profoundly influenced by the three-dimensional conformation of the RGD motif. acs.organnualreviews.org The flanking amino acids, Thr-Pro in this compound, impose conformational constraints on the peptide backbone, favoring certain spatial arrangements of the critical Arg and Asp side chains.

The importance of conformation is clearly demonstrated by the finding that the collagen receptor complex recognizes the RGD sequence in native, triple-helical collagen but not in denatured collagen. nih.govnih.gov This indicates that the receptor is specific for a particular conformation of the RGD motif that is present only when the collagen molecule is correctly folded.

Studies on various RGD peptides have shown that structural rigidity, often induced by cyclization, can enhance binding affinity and selectivity by reducing the entropic penalty of binding and locking the peptide into a bioactive conformation that fits precisely into the binding pocket of a specific integrin subtype. wikipedia.orgmdpi.comeuropeanreview.org While this compound is a linear peptide, the presence of a proline residue at the C-terminus is significant. Proline is known to introduce kinks or turns into peptide chains, which can stabilize a particular secondary structure. This induced structure may present the RGD motif in a conformation that is favorable for binding to certain integrin receptors. The flexibility of the RGD-containing region is thought to be crucial, potentially allowing for an "induced fit" into the integrin binding pocket. rcsb.org The distance between the charged Arg and Asp side chains is a key parameter that affects the ligand's selectivity for different integrin subtypes. biorxiv.org Therefore, the conformational ensemble adopted by this compound in solution is a critical determinant of its biological activity and its specific pattern of integrin recognition.

Cellular Regulation and Functional Modulation by Gly Arg Gly Asp Thr Pro

Modulation of Cell Adhesion by Gly-Arg-Gly-Asp-Thr-Pro

The primary mechanism of action for this compound involves its interaction with integrins, a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion. By mimicking the RGD-binding site of ECM proteins, the peptide can competitively inhibit these interactions.

This compound has been extensively documented to disrupt the attachment of various cell types to different substrates. It effectively inhibits cell attachment to fibronectin, vitronectin, and type I collagen. oup.comnih.gov For instance, in studies involving human thyroid cells, GRGDTP significantly inhibited adhesion to both fibronectin and type I collagen. oup.com Specifically, at a concentration of 500 μg/ml, the peptide reduced thyroid cell adhesion to fibronectin by 82% and to collagen by 54%. oup.com Similarly, in human breast cancer cell lines (Hs578T), the RGD-containing fragment, which includes the this compound sequence, caused a dose-dependent decrease in cell attachment to an extracellular matrix gel. biologists.com

| Cell Line | Substrate | Peptide Concentration | Observed Effect on Adhesion/Attachment | Reference |

| Human Thyroid Cells | Fibronectin | 500 µg/ml | 82% inhibition of adhesion | oup.com |

| Human Thyroid Cells | Type I Collagen | 500 µg/ml | 54% inhibition of adhesion | oup.com |

| NIH 3T3 Fibroblasts | Type I Collagen | 5 mg/ml (local) | Disruption of cell-substrate attachment | nih.gov |

| Hs578T Breast Cancer | ECM Gel | 100 µg/ml | ~67% decrease in attachment | biologists.com |

| MG-63 Osteosarcoma | Type I Collagen | N/A | Effective inhibition of attachment | nih.govsemanticscholar.org |

| NBTII Rat Bladder Carcinoma | Type I Collagen | 100 µg/ml | Blocks integrin-related cell adhesion | plos.org |

Cell spreading, the process by which a cell extends its membrane over a substrate, is heavily dependent on integrin-mediated adhesion. The this compound peptide has been shown to influence this process. In human thyroid cells, while substrates like collagen and fibronectin promoted cytoskeletal organization and cell spreading, the presence of RGD-containing peptides like GRGDTP, which inhibit adhesion, consequently prevented this morphological change. oup.comoup.com When adhesion to fibronectin was blocked by these peptides, thyroid cells remained non-adherent, adopted a spherical shape, or formed floating aggregates, a state associated with the induction of apoptosis. oup.com

Studies on fibroblasts have also revealed the intricate relationship between adhesion and spreading. Mouse embryonic fibroblasts exhibit distinct spreading behaviors, and the disruption of integrin-matrix interaction by RGD peptides can alter these dynamics. researchgate.net For example, the peptide can revert the morphology of Gleevec-treated NBTII cells, which exhibit enhanced spreading and migration, back to a control-like state. plos.org This demonstrates that the continuous engagement of integrins with the ECM, which is competitively inhibited by GRGDTP, is essential for maintaining a spread morphology.

| Cell Type | Condition | Peptide | Effect on Spreading | Reference |

| Human Thyroid Cells | Culture on fibronectin | RGD-containing peptides | Inhibition of cell spreading; cells remain spherical | oup.com |

| NBTII Rat Bladder Carcinoma | Gleevec-treated | This compound | Reversion of spread, migratory morphology | plos.org |

| Mouse Embryonic Fibroblasts | Culture on matrix-coated surface | RGD peptides (general) | Alters spreading dynamics | researchgate.net |

Regulation of Cell Migration by this compound

Cell migration is a complex, cyclical process involving the extension of protrusions, formation of new adhesions at the front, and detachment of adhesions at the rear. Given its ability to disrupt cell adhesion, this compound is a potent inhibitor of cell migration. By competitively blocking integrin binding to the ECM, the peptide interferes with the formation of stable adhesions necessary for traction and forward movement. nih.govmolbiolcell.org

In studies with NBTII rat bladder carcinoma cells, treatment with 100 µg/ml of GRGDTP quickly and dramatically decreased cell migration speed. plos.org Similarly, research on fibroblast migration has shown that persistent treatment with the peptide causes the cell to reorient its migration direction, after an initial global loss of traction forces. nih.gov The inhibitory effect is dose-dependent and has been observed in various invasion assays. For instance, a hexapeptide containing the GRGDTP sequence was found to be more inhibitory to in vitro tumor cell invasion than peptides that only block fibronectin and vitronectin attachment, suggesting that its ability to also inhibit attachment to type I collagen enhances its anti-migratory effect. researchgate.net

| Cell Type | Experimental Context | Peptide Concentration | Effect on Migration | Reference |

| NBTII Rat Bladder Carcinoma | Gleevec-treated | 100 µg/ml | Rapid and significant decrease in migration speed | plos.org |

| NIH 3T3 Fibroblasts | Traction force microscopy | 5 mg/ml (persistent) | Reorientation of migration direction | nih.gov |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Boyden chamber assay | 1 µg/ml | Efficient reduction of migration toward FGF-2 | nih.gov |

| Tumor Cells | In vitro invasion assay | N/A | Dose-dependent inhibition of invasion | researchgate.net |

Effects on Cell Proliferation in Various Cell Lines

The interaction between cells and the extracellular matrix through integrins not only provides physical anchorage but also transmits signals that regulate cell growth, survival, and proliferation. By disrupting these signals, this compound can influence cell proliferation, with effects varying between cell types. In human thyroid cells, proliferation stimulated by fibronectin and collagen was partially inhibited by RGD-containing peptides like GRGDTP that block cell attachment. oup.com

In some cancer cell lines, disrupting integrin-mediated adhesion with this peptide can lead to cell death. In human breast cancer cells, treatment with GRGDTP caused detachment from the matrix and induced apoptosis. nih.govbioscientifica.com This was associated with a significant dephosphorylation of Focal Adhesion Kinase (FAK), a key signaling protein in integrin-mediated pathways. nih.govbioscientifica.com Similarly, preventing thyroid cell adhesion to fibronectin using RGD peptides also resulted in apoptosis. oup.com However, in other contexts, the peptide has been found to be non-toxic. For example, one study reported that GRGDTP did not kill primary human osteoblasts, mouse MC-3T3-E1 cells, or chick chondrocytes. science.gov This suggests that the downstream consequences of inhibiting cell adhesion with GRGDTP are highly cell-type and context-dependent.

| Cell Line | Observed Effect | Associated Finding | Reference |

| Human Thyroid Cells | Partial inhibition of proliferation | Blocked attachment to FN and CoG | oup.com |

| Human Breast Cancer Cells | Induction of apoptosis | Dephosphorylation of Focal Adhesion Kinase (FAK) | nih.govbioscientifica.com |

| Primary Human Osteoblasts | No cell death | N/A | science.gov |

| Mouse MC-3T3-E1 Cells | No cell death | N/A | science.gov |

| Chick Chondrocytes | No cell death | N/A | science.gov |

Role in Cell Differentiation and Phenotypic Modulation

Cell differentiation is a process where a cell changes from one type to a more specialized type, a process often influenced by cues from the extracellular environment. Integrin-mediated interactions with the ECM are crucial for regulating the differentiation of various stem and progenitor cells.

Chondrogenesis, the process of cartilage formation, involves the condensation, proliferation, and differentiation of mesenchymal cells into chondrocytes. This process is critically dependent on cell-matrix interactions. While specific studies focusing solely on the effect of this compound on chondrocyte differentiation are limited, the broader family of RGD-containing peptides is known to play a role. These peptides can modulate the interactions between chondroprogenitor cells and ECM proteins like fibronectin, which is essential during the early stages of cell condensation. science.gov The binding to collagen via integrin receptors is also a key step in chondrogenesis. nih.gov Peptides like GRGDTP, by interfering with these crucial cell-matrix interactions, have the potential to modulate the chondrogenic differentiation pathway. For example, materials functionalized with RGD sequences are often used in tissue engineering to promote the adhesion and differentiation of cells, including chondrocytes. researchgate.netoup.com Conversely, soluble RGD peptides could disrupt these programmed interactions, thereby influencing the differentiation cascade.

Impact on Osteoblast and Osteoclast Adhesion and Differentiation

The this compound peptide and related RGD sequences significantly influence the behavior of bone cells, namely osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells), primarily by affecting their adhesion to substrates, which in turn modulates their differentiation.

Research has demonstrated that RGD-containing peptides can inhibit the adhesion and spreading of osteoblasts on various materials. In studies using human osteoblast-like cells (HOS), synthetic RGD peptides were found to markedly inhibit the tight adhesion and spreading of these cells onto hydroxyapatite (B223615) (HA), a key mineral component of bone. nih.gov This suggests that the strong attachment of osteoblasts to HA is mediated by RGD-recognizing integrins binding to serum proteins adsorbed on the material's surface. nih.gov Similarly, the peptide Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP) was shown to inhibit the adhesion of Saos-2 human osteoblast-like cells to orthopedic implant materials like Tivanium and Zimaloy by 28% and 40%, respectively, indicating that integrins can bind directly to these surfaces. nih.gov

Furthermore, the exposure of cryptic RGD sites in denatured collagen I leads to significantly stronger adhesion of pre-osteoblastic cells (MC3T3-E1). researchgate.net This enhanced adhesion, mediated by α₅β₁- and αᵥ-integrins, could be suppressed by the addition of RGD-containing peptides. researchgate.net This interaction also led to increased focal adhesion kinase (FAK) phosphorylation, enhanced cell spreading and motility, and a notable increase in matrix mineralization, a key function of differentiated osteoblasts. researchgate.net

Regarding osteoclasts, studies have shown their adhesion to a wide array of RGD-containing proteins found in the bone matrix, including osteopontin, bone sialoprotein II, vitronectin, and fibronectin. nih.gov The attachment of rat osteoclasts to all these ligands was abolished in the presence of the GRGDSP peptide. nih.gov This inhibition highlights the critical role of the RGD sequence in osteoclast adhesion. nih.gov The primary receptor involved in this process appears to be a β₃ integrin, likely the vitronectin receptor (αᵥβ₃), as an antibody against the β₃ subunit strongly inhibited osteoclast attachment to all RGD-containing substrates except type I collagen. nih.gov

Table 1: Effect of RGD Peptides on Osteoblast Adhesion

| Cell Type | Substrate | RGD Peptide Used | Observed Effect | Reference |

|---|---|---|---|---|

| HOS Human Osteoblasts | Hydroxyapatite (HA) | RGD peptides | Remarkably inhibited tight adhesion and spreading. | nih.gov |

| Saos-2 Human Osteoblast-like Cells | Tivanium (Ti6Al4V) | GRGDSP | Inhibited cell adhesion by 28%. | nih.gov |

| Saos-2 Human Osteoblast-like Cells | Zimaloy (CoCrMo) | GRGDSP | Inhibited cell adhesion by 40%. | nih.gov |

| MC3T3-E1 Pre-osteoblasts | Partially-denatured Collagen I | RGD-containing peptides | Suppressed elevated cell adhesion. | researchgate.net |

Modulation of Neurite Outgrowth

The Arg-Gly-Asp (RGD) motif, present in molecules like the cell adhesion molecule L1, plays a significant role in promoting the extension of neurites, the precursors to axons and dendrites. molbiolcell.orgnih.gov The peptide this compound and similar sequences can modulate this process by competing with RGD sites on extracellular proteins for binding to neuronal integrins.

Studies have identified that the sixth immunoglobulin-like (Ig6) domain of the L1 molecule contains an RGD sequence that is crucial for its ability to stimulate neurite outgrowth from dorsal root ganglion cells. molbiolcell.orgnih.gov The neuritogenic activity of this domain was eliminated when the RGD site was mutated. molbiolcell.orgnih.gov Furthermore, the addition of RGD-containing peptides competitively inhibited the promotion of neurite outgrowth, implicating the involvement of an integrin receptor. molbiolcell.orgnih.gov Specifically, an antibody against the αᵥβ₃ integrin was found to block the neurite-promoting effects of the L1 Ig6 domain, identifying this integrin as the key receptor in this interaction. molbiolcell.orgnih.gov These findings provide direct evidence that the RGD motif in L1 promotes neurite outgrowth through its interaction with the αᵥβ₃ integrin on neurons. molbiolcell.org

Other research has shown that integrin-mediated neurite outgrowth in neuroblastoma cells is dependent on the activation of specific potassium channels. semanticscholar.org The use of RGD peptides like Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP) in these studies helps to confirm that the observed effects on neurite extension are indeed mediated by integrin-ligand interactions. semanticscholar.org

Induction of Apoptosis via Integrin-Mediated Signaling Pathways

Integrin-mediated adhesion to the extracellular matrix is a critical survival signal for many cell types; disruption of this anchorage can lead to a form of programmed cell death known as anoikis. mdpi.comnih.govashpublications.org The this compound peptide can induce apoptosis by competitively blocking integrin binding to the ECM, thereby disrupting these essential survival signals. nih.gov

In a study on human breast cancer cell lines, treatment with this compound led to the dephosphorylation of Focal Adhesion Kinase (FAK), a key signaling molecule activated by integrin engagement. nih.gov This disruption of integrin signaling resulted in cell detachment from the matrix and the subsequent induction of apoptosis after 24 hours. nih.gov

Similarly, the RGD-containing peptide Arg-Gly-Asp-Ser (RGDS) was shown to induce a significant increase in apoptosis in human umbilical vein endothelial cells (HUVECs) seeded on collagen IV. ashpublications.org This effect occurred even without causing cell detachment, suggesting that RGD peptides can trigger pro-apoptotic signals beyond simply disrupting adhesion. ashpublications.org The mechanism involves the inhibition of survival signals that are normally transmitted through integrin ligation, leading to the activation of apoptotic pathways. nih.govashpublications.org This process of integrin-mediated death can be triggered by blocking integrin signaling with RGD peptides, which mimics the loss of anchorage. ashpublications.org

Table 2: Research Findings on RGD-Induced Apoptosis

| Cell Type | Peptide | Key Findings | Reference |

|---|---|---|---|

| Human Breast Cancer Cells | This compound | Caused dephosphorylation of FAK, cell detachment, and induction of apoptosis. | nih.gov |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Arg-Gly-Asp-Ser (RGDS) | Significantly increased apoptosis, measured by TUNEL and Hoechst staining. | ashpublications.org |

Involvement in Cell-to-Cell and Cell-to-Matrix Adhesion in Mammalian Fertilization

The process of fertilization in mammals involves a complex series of cell recognition and adhesion events, culminating in the fusion of sperm and egg. Evidence strongly suggests that an RGD-dependent recognition system plays a crucial role in the adhesion of sperm to the oolemma (the egg's plasma membrane). oup.comnih.gov

Experiments using the this compound (GRGDTP) peptide have demonstrated its potent inhibitory effect on fertilization. oup.comnih.gov In a heterologous system using human sperm and zona-free hamster eggs, GRGDTP caused a significant decrease in the number of sperm adhering to the oolemma at a concentration of 5 µM and completely inhibited fertilization at 30 µM. nih.gov A similar concentration-dependent inhibition of both adhesion and penetration was observed in a homologous system with hamster sperm and eggs, with fertilization being completely blocked at 200 µM of GRGDTP. nih.gov

The specificity of this interaction was confirmed by the fact that peptides with minor changes to the amino acid sequence were less effective. oup.comnih.gov Furthermore, the presence of an RGD-binding molecule on the egg surface was demonstrated using immunobeads coated with GRGDTP, which bound to the oolemma. oup.comnih.gov These findings indicate that integrins or other RGD-binding proteins on the egg surface act as receptors for proteins on the sperm surface, mediating the critical step of sperm-egg adhesion. oup.comnih.gov While sperm proteins like fertilin β are involved in this interaction, studies have shown that RGD peptides only have a partial inhibitory effect on fertilin β binding, suggesting a complex interplay of multiple recognition systems. oup.com

Applications in Biomaterials Science and Tissue Engineering Research

Functionalization Strategies for Biomaterials Utilizing Gly-Arg-Gly-Asp-Thr-Pro and RGD Peptides

To enhance the biological performance of otherwise bio-inert materials, researchers employ various strategies to incorporate RGD-containing peptides. These modifications aim to mimic the natural extracellular matrix (ECM), thereby promoting specific and desirable cellular responses. nih.gov

Methods for Covalent Attachment to Polymer Surfaces

Covalent immobilization ensures a stable and long-lasting presentation of the bioactive peptide on the biomaterial surface, which is crucial for promoting strong cell adhesion. This is because cell focal adhesions, the robust connection points between a cell and the substrate, can only form if the peptide ligands can withstand the contractile forces exerted by the cells.

Several chemical methods are employed to achieve this covalent linkage:

Carbodiimide Chemistry (EDC/NHS): This is a widely used method for attaching amine-containing peptides to surfaces with carboxyl groups. nih.gov 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) are used to activate the carboxyl groups, making them reactive towards the primary amines in the peptide sequence. nih.gov

Silanization: This technique is often used for modifying surfaces like glass or titanium. Agents such as (3-aminopropyl)triethoxysilane (APTES) are used to introduce amine groups onto the surface, which can then be used to covalently bind peptides. mdpi.comnih.gov

Photoreactive Azide Chemistry: Peptides can be synthesized with photoreactive groups, such as aryl azides. When exposed to UV light, these groups form highly reactive nitrenes that can create covalent bonds with the polymer surface. core.ac.uk

Michael Addition: This reaction involves the addition of a nucleophile, such as a thiol group on a cysteine-containing peptide, to an α,β-unsaturated carbonyl compound on the polymer surface. researchgate.net

Click Chemistry: The azido-alkyne click reaction is another efficient method for immobilizing RGD peptides onto biomaterial surfaces. researchgate.net

These methods provide a stable linkage, preventing the peptide from detaching, which is a risk with simple physical adsorption.

Techniques for Surface and Bulk Modification of Polymeric Materials

The modification of polymeric materials with RGD peptides can be categorized into two main approaches: surface modification and bulk modification. researchgate.net

Surface Modification involves attaching the peptide to the exterior of a pre-formed biomaterial. This is a primary method for designing biomimetic polymers and has been extensively researched. The goal is to present the bioactive signal directly at the cell-material interface, influencing initial cell attachment, spreading, and subsequent behavior. This approach is beneficial as it can be applied to a wide variety of materials without altering their fundamental bulk properties.

Bulk Modification entails incorporating the peptide throughout the entire volume of the material. researchgate.net This strategy is particularly advantageous for creating injectable scaffolds that can conform to irregularly shaped defect sites in the body. researchgate.net For instance, injectable hydrogels made from materials like poly(propylene fumarate-co-ethylene glycol) have been chemically modified with RGD motifs to promote the adhesion of bone-marrow-derived osteoblasts. researchgate.net Bulk modification ensures that as the material degrades over time, new peptide sequences are continually exposed, maintaining a bioactive environment for infiltrating cells. researchgate.net

Design and Development of Biomimetic Scaffolds for Tissue Regeneration

The incorporation of this compound and other RGD-containing peptides is a cornerstone in the design of biomimetic scaffolds. These scaffolds are engineered to not only provide structural support but also to actively guide the process of tissue formation.

Applications in Bone and Cartilage Tissue Engineering

RGD-modified scaffolds have shown significant promise in the regeneration of bone and cartilage, tissues that often have a limited capacity for self-repair. nih.gov

Bone Tissue Engineering: Many materials used for bone scaffolds, such as titanium alloys and certain polymers, have excellent mechanical properties but lack inherent bioactivity, leading to poor cell adhesion. nih.gov By modifying these materials with RGD peptides, their ability to promote bone repair and healing is significantly enhanced. nih.gov For example, RGD-functionalized titanium surfaces have been shown to improve the early adhesion, spreading, proliferation, and differentiation of osteoblasts (bone-forming cells). nih.govnih.gov Similarly, modifying chitosan/hydroxyapatite (B223615) composite scaffolds with RGD has been found to increase cell adhesion, viability, and alkaline phosphatase activity, a marker of osteogenic differentiation. spandidos-publications.com

Cartilage Tissue Engineering: RGD peptides are also utilized to promote cell adhesion in scaffolds for cartilage repair. nih.gov However, the density of the RGD peptide is a critical factor. Research suggests that a low density of RGD is effective for promoting chondrogenic (cartilage-forming) differentiation, whereas a high density can sometimes lead to undesirable cellular responses. nih.gov

| Material | Modification | Cell Type | Key Finding | Reference |

|---|---|---|---|---|

| Titanium Alloy | RGD surface coating | Osteoblasts | Improved early adhesion, spreading, and later-stage proliferation and differentiation. | nih.govnih.gov |

| Chitosan/Hydroxyapatite | RGD physical adsorption | Bone Marrow Stromal Cells | Increased cell adhesion, viability, and alkaline phosphatase activity. | spandidos-publications.com |

| Poly(ethylene glycol) (PEG) Hydrogels | RGD incorporation | Various | Enhanced bone formation and degradability of the hydrogel. | nih.gov |

| Hydrogels | RGD functionalization | Chondrocytes/Mesenchymal Stem Cells | Low RGD density promotes chondrogenic differentiation. | nih.gov |

Promotion of Endothelialization for Cardiovascular Implant Interfaces

A significant challenge with cardiovascular implants like stents and vascular grafts is the risk of thrombosis (blood clotting) and restenosis (re-narrowing of the vessel). cellgs.comnih.gov Promoting the growth of a healthy layer of endothelial cells—the natural lining of blood vessels—on the implant surface can mitigate these risks. nih.govnih.gov

The fibronectin-derived peptide Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP) is used to modify the surfaces of these implants to encourage endothelialization. nih.govechelon-inc.com By immobilizing these peptides on the implant, the adhesion, spreading, and migration of endothelial cells are enhanced. nih.govnih.gov Studies have shown that even low surface densities of GRGDSP can be sufficient to activate cellular signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell growth and proliferation. nih.gov Research on polymer-free nitinol (B1230138) stents coated with a cyclic RGD peptide demonstrated a significant increase in endothelial coverage on the stent struts, highlighting the potential of this strategy to improve vascular healing after stent implantation. nih.govtum.de

| GRGDSP Density (pmol/cm²) | Effect on Endothelial Cell Adhesion & Spreading | Effect on Endothelial Cell Migration | Reference |

|---|---|---|---|

| ~0.2 | Sufficient to activate ERK signaling. | Faster migration under static conditions. | nih.gov |

| 0.2 - 0.8 | Increasing adhesion and spreading. | Migration speed and persistence drop quickly. | nih.gov |

| ~1.5 | Adhesion and spreading reach a plateau. | Migration speed and persistence reach a plateau. | nih.gov |

| >2.8 | Further increase in adhesion and spreading. | Slower and gradual decrease in migration. | nih.gov |

Utilization in Self-Assembled Peptide Hydrogels

Self-assembling peptides (SAPs) are a class of materials that can spontaneously form nanofibrous hydrogel scaffolds under specific conditions, closely mimicking the structure of the natural ECM. nih.gov These hydrogels are highly versatile due to the ease with which they can be functionalized. nih.govresearchgate.net

By incorporating the RGD sequence into the peptide design, researchers can create SAP hydrogels that actively promote cell attachment and influence cell behavior. nih.govnih.gov For example, functionalizing a FEFEFKFK (F, phenylalanine; K, lysine; E, glutamic acid) hydrogel with the RGDS sequence was shown to induce an elongated morphology in encapsulated human osteoblasts, suggesting enhanced attachment and proliferation. nih.govresearchgate.net These RGD-functionalized SAPs can serve as 3D culture systems to investigate cell-material interactions in a controlled manner and hold potential for various tissue engineering applications, including bone and dentin-pulp complex regeneration. nih.govnih.govchalcogen.ro

Modulation of Stem Cell Homing and Adhesion to Functionalized Substrates

The strategic use of biomimetic peptides to functionalize material surfaces is a cornerstone of modern biomaterials science and tissue engineering. Among these, sequences containing the Arginine-Glycine-Aspartate (RGD) motif are paramount for their ability to engage integrin receptors on the cell surface, thereby mediating cell adhesion. nih.govmdpi.com The hexapeptide this compound (GRGDTP) and its analogs are central to research focused on directing stem cell behavior, particularly their homing to and adhesion on engineered substrates. This section details research findings on how substrates functionalized with this peptide family modulate stem cell interactions.

The principle behind using RGD-containing peptides lies in mimicking the extracellular matrix (ECM), which naturally presents these sequences to guide cellular functions. mdpi.com By immobilizing peptides like GRGDTP onto otherwise bio-inert materials, researchers can create surfaces that actively promote the attachment of specific cell types, including various stem cell populations. frontiersin.org This surface modification is critical for applications aiming to recruit endogenous stem cells to a site of injury or to ensure the successful engraftment and survival of transplanted cells. nih.govresearchgate.net

Research has demonstrated that functionalizing substrates with RGD peptides significantly enhances stem cell adhesion. For instance, modifying hydrogels, which are often bio-inert, with RGD sequences has been shown to improve the adhesion and proliferation of neural stem/progenitor cells (NSPCs) and the viability of human mesenchymal stem cells (hMSCs). utoronto.caresearchgate.net The method of peptide immobilization and its density on the substrate are critical factors that influence the cellular response.

A study on neural stem cell (NSC) adhesion to phospholipid bilayers functionalized with different RGD-containing peptides highlighted the importance of peptide density. As shown in the table below, NSC adhesion varied with the surface concentration of the peptide, demonstrating that a higher density does not always correlate with better adhesion, suggesting an optimal range for mediating cell attachment. nih.gov

Table 1: Neural Stem Cell Adhesion on Peptide-Functionalized Surfaces This table presents the mean number of adhered neural stem cells per unit area on surfaces with varying densities of two different RGD-containing peptides, compared to controls. Data is synthesized from research on NSC adhesion to functionalized lipid bilayers. nih.gov

| Surface Coating | Peptide Molar Ratio (%) | Mean Adhered Cells/mm² (± SEM) | Statistical Significance vs. Control |

|---|---|---|---|

| EggPC (Control) | 0 | ~50 | N/A |

| GRGDSP | 10 | ~350 | Significant |

| GRGDSP | 20 | ~200 | Not specified |

| GRGDSP | 40 | ~400 | Significant |

| bsp-RGD(15) | 5 | ~150 | Not significant |

| bsp-RGD(15) | 10 | ~250 | Significant |

| bsp-RGD(15) | 20 | ~450 | Significant |

| Laminin (B1169045) (Positive Control) | N/A | ~500 | Significant |

In the context of bone tissue engineering, the recruitment, or homing, of mesenchymal stem cells (MSCs) is a critical step for regeneration. researchgate.net Research into modifying magnesium-doped hydroxyapatite (MgHA), a bone-like ceramic, has utilized a fibronectin analog peptide, Gly-Arg-Gly-Asp-Ser-Pro-Lys (GRGDSPK), to investigate MSC homing. researchgate.nethep.com.cn In these studies, MgHA disks were functionalized with the peptide to act as a chemotactic or haptotactic signal. Preliminary biological evaluations suggested that the peptide-grafted disks successfully induced the migration of MSCs, indicating that such functionalized substrates can serve as effective homing platforms for stem cells. researchgate.nethep.com.cn The peptide was covalently linked to the MgHA surface at different concentrations, demonstrating a method to create a bioactive scaffold designed to attract endogenous stem cells. hep.com.cn

The stability of the peptide's attachment to the substrate is also a crucial determinant of its biological efficacy. A study comparing an unmodified RGD peptide to one conjugated with a polyglutamate sequence (E₇RGD) for tethering to hydroxyapatite (HA) found that the polyacidic domain significantly improved peptide binding and retention. researchgate.net This enhanced tethering translated to a biological benefit, as the E₇RGD-coated surfaces promoted greater MSC adhesion compared to surfaces with the unmodified RGD peptide. researchgate.net

Table 2: Effect of Polyglutamate Conjugation on MSC Adhesion to Hydroxyapatite This table summarizes findings on how a polyglutamate tag (E₇) affects RGD peptide binding to hydroxyapatite (HA) and subsequent mesenchymal stem cell (MSC) adhesion. researchgate.net

| Peptide | Coating Concentration (µg/ml) | Peptide Bound to HA (pmol/cm²) | Relative MSC Adhesion (%) |

|---|---|---|---|

| RGD | 10 | ~1.5 | 100 (Reference) |

| E₇RGD | 10 | ~4.0 | ~150 |

| RGD | 100 | ~8.0 | ~120 |

| E₇RGD | 100 | ~25.0 | ~180 |

These findings collectively underscore the potential of using substrates functionalized with peptides from the this compound family to precisely control stem cell behavior. By optimizing peptide sequence, density, and method of attachment, biomaterials can be engineered to promote stem cell homing and adhesion, which are critical processes for successful tissue regeneration and the integration of biomedical implants. nih.gov

Advanced Methodological Approaches in Gly Arg Gly Asp Thr Pro Research

Establishment and Characterization of In Vitro Experimental Models

Quantitative Cell Attachment Assays (e.g., using crystal violet staining, hemocytometry)

Quantitative cell attachment assays are fundamental in assessing the adhesive properties of GRGDTP. These assays typically involve coating a substrate, such as a multi-well plate, with the peptide and then seeding it with cells. selleckchem.com After an incubation period, non-adherent cells are washed away, and the remaining attached cells are quantified. selleckchem.com

One common quantification method is crystal violet staining . In this technique, the attached cells are fixed and stained with a crystal violet solution. The dye is then eluted, and its absorbance is measured, which is directly proportional to the number of adherent cells.

Another method, hemocytometry , involves detaching the adherent cells and counting them directly using a hemocytometer, a specialized microscope slide with a grid of known dimensions. selleckchem.comgoogle.com These quantitative assays have been instrumental in demonstrating that GRGDTP can inhibit cell attachment to various extracellular matrix proteins. For instance, studies have shown that the peptide Gly-Arg-Gly-Asp-Thr-Pro can inhibit cell attachment to type I collagen. semanticscholar.org

Table 1: Quantitative Cell Attachment Assay Methods

| Method | Principle | Application Example |

| Crystal Violet Staining | Stains the nuclei of adherent cells. The amount of dye eluted is proportional to the number of cells. | Quantifying the inhibition of fibroblast attachment to fibronectin-coated surfaces in the presence of RGD peptides. |

| Hemocytometry | Direct counting of detached, adherent cells using a specialized counting chamber. selleckchem.comgoogle.com | Determining the number of cells attached to various extracellular matrix-coated plates in the presence of different concentrations of GRGDSP peptide. selleckchem.com |

Detailed Cell Migration Assays (e.g., traction force microscopy)

While specific studies directly linking this compound to traction force microscopy are not prevalent in the provided search results, this advanced technique is a powerful tool for studying cell migration. Traction force microscopy measures the forces that cells exert on their substrate as they move. This is achieved by embedding fluorescent beads into a flexible gel substrate. As cells migrate, they deform the gel, and the displacement of the beads is tracked to calculate the traction forces. Given that RGD peptides are known to influence cell adhesion, which is a critical component of cell migration, it is plausible that GRGDTP could modulate the traction forces exerted by migrating cells.

Specialized Chondrocyte and Osteoclast Culture Systems

The influence of GRGDTP and related RGD-containing peptides on skeletal cells is investigated using specialized culture systems for chondrocytes and osteoclasts.

Chondrocyte Culture Systems: Chondrocytes, the primary cells in cartilage, are often cultured in high-density micromass or pelleted systems to mimic their natural environment and promote differentiation. oup.comnih.gov Studies have utilized these systems to show that RGD-containing peptides can influence chondrocyte differentiation. oup.com For example, the addition of the peptide Gly-Arg-Gly-Asp-Ser-Pro-Lys can recover the inhibition of chondrogenic markers caused by mechanical stress. nih.gov Furthermore, RGD sequences have been incorporated into hydrogels to study chondrocyte behavior in a 3D environment. d-nb.infomdpi.com

Osteoclast Culture Systems: Osteoclasts, responsible for bone resorption, are typically generated in vitro from bone marrow-derived macrophages or other precursor cells. oup.comembopress.orgbiorxiv.org In these cultures, osteoclast precursor cells are stimulated to differentiate and fuse into large, multinucleated cells that are capable of resorbing bone-like substrates. oup.combiorxiv.orgresearchgate.net Attachment assays have demonstrated that osteoclasts adhere to a variety of RGD-containing proteins, and this adhesion can be inhibited by the peptide Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP), indicating the involvement of RGD-binding integrins. nih.gov

Table 2: Research Findings in Specialized Skeletal Cell Cultures

| Cell Type | Culture System | Peptide | Key Finding | Reference |

| Chondrocytes | Pelleted Culture | GRGDSP | Influences chondrocyte differentiation. | oup.com |

| Chondrocytes | Micromass Culture on Silicone Membrane | Gly-Arg-Gly-Asp-Ser-Pro-Lys | Recovers inhibition of chondrogenesis under mechanical stress. | nih.gov |

| Osteoclasts | Disaggregated from bone | GRGDSP | Inhibits osteoclast attachment to RGD-containing proteins. | nih.gov |

Neurite Outgrowth Assays on Peptide-Coated Substrates

Neurite outgrowth assays are crucial for understanding the role of GRGDTP in the nervous system. In these assays, neuronal cells are cultured on substrates coated with the peptide of interest, and the extension of neurites (axons and dendrites) is observed and quantified. jneurosci.orgbiologists.com Research has shown that while the RGD sequence is important for the attachment of some neuronal cell types, it is not universally required for neurite outgrowth on all substrates. jneurosci.orgbiologists.com For instance, the attachment and neurite extension of PC12 cells on laminin (B1169045) are not inhibited by an RGD-containing synthetic peptide. jneurosci.org However, for other neuronal derivative cells, the interaction with fibronectin for neurite extension involves an RGD-dependent domain. biologists.com These assays often involve immunocytochemistry to visualize the neurites and quantify their length and number. nih.govmolbiolcell.org

Fertilization Inhibition Assays (e.g., Sperm-Oolemmal Adhesion)

The role of GRGDTP in fertilization is investigated through in vitro fertilization (IVF) assays, specifically focusing on the interaction between sperm and the oolemma (the egg's plasma membrane). oup.comnih.govnih.gov These assays have demonstrated that RGD-containing peptides, including GRGDTP, can significantly inhibit sperm-oolemmal adhesion and subsequent fertilization. oup.comnih.gov

In a heterologous system using human sperm and zona-free hamster eggs, GRGDTP was shown to cause a significant decrease in the number of sperm adhering to the oolemma at a concentration of 5 µM, with complete inhibition of fertilization at 30 µM. oup.comnih.gov In a homologous system with hamster sperm and eggs, complete inhibition of fertilization was observed at 200 µM GRGDTP. oup.comnih.gov These findings suggest that an RGD-dependent recognition system is involved in the crucial step of sperm-egg binding. oup.comnih.govnih.gov The specificity of this interaction is confirmed by the fact that peptides with altered amino acid sequences are less effective at inhibition. oup.comnih.gov

Table 3: Fertilization Inhibition by GRGDTP

| System | Peptide Concentration | Effect | Reference |

| Human sperm & zona-free hamster eggs | 5 µM | Significant decrease in sperm-oolemmal adhesion | oup.comnih.gov |

| Human sperm & zona-free hamster eggs | 30 µM | Complete inhibition of fertilization | oup.comnih.gov |

| Hamster sperm & zona-free hamster eggs | 200 µM | Complete inhibition of fertilization | oup.comnih.gov |

Affinity Chromatography for Isolation and Identification of Peptide-Binding Receptors

Affinity chromatography is a powerful technique used to isolate and identify the cellular receptors that bind to GRGDTP. semanticscholar.orgnih.govnih.gov This method involves immobilizing the peptide onto a solid support, such as Sepharose beads, to create an affinity matrix. semanticscholar.orgnih.govnih.gov A solubilized extract of cell surface proteins is then passed through this matrix. Proteins that have an affinity for the immobilized peptide will bind to the column, while non-binding proteins will pass through. semanticscholar.orgnih.govnih.gov

The bound proteins can then be specifically eluted from the column using a solution containing the free GRGDTP peptide or a similar RGD-containing peptide. semanticscholar.orgnih.govnih.gov This competitive elution releases the receptor proteins from the affinity matrix. The eluted proteins can then be identified and characterized using techniques such as SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and subsequent protein sequencing or mass spectrometry.

This approach has been successfully used to isolate a cell surface receptor complex for type I collagen from human osteosarcoma cells. semanticscholar.orgnih.gov Three polypeptides with apparent molecular masses of 250 kD, 70 kD, and 30 kD were specifically eluted from a collagen-like peptide affinity column with this compound. semanticscholar.orgnih.gov Similarly, a 140 kDa glycoprotein, believed to be a fibronectin receptor, was isolated from human osteosarcoma cells using an affinity matrix with a fibronectin fragment and eluted with a peptide containing the Arg-Gly-Asp sequence. nih.gov

Table 4: Isolated Receptors Using RGD-Peptide Affinity Chromatography

| Cell Type | Affinity Ligand | Eluting Peptide | Isolated Protein(s) | Reference |

| MG-63 human osteosarcoma cells | Type I collagen-Sepharose | This compound | 250 kD, 70 kD, and 30 kD polypeptides | semanticscholar.orgnih.gov |

| MG-63 human osteosarcoma cells | Fibronectin fragment | Gly-Arg-Gly-Asp-Ser-Pro | 140 kDa glycoprotein | nih.gov |

| Brain synaptic membranes | GRGDSP-affinity column | Gly-Arg-Gly-Asp-Ser-Pro | 55 kDa (synaptegrin-1), ~20, 27, and 30 kDa polypeptides | jneurosci.org |

Spectroscopic Techniques for Peptide Conformational Analysis (e.g., Nuclear Magnetic Resonance - NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure and dynamics of peptides in solution, providing insights that are essential for understanding their biological activity. While specific, in-depth NMR studies focusing exclusively on the conformational analysis of this compound are not extensively documented in publicly available literature, the methodologies applied to similar RGD-containing peptides provide a clear framework for how such an analysis would be conducted.

The conformational flexibility of linear peptides like this compound in solution means they exist as an ensemble of interconverting structures. NMR spectroscopy can characterize this ensemble. A typical approach involves a suite of experiments:

Proton (¹H) NMR: The starting point of analysis, providing information on the chemical environment of each proton in the peptide.

Correlation Spectroscopy (COSY): Identifies protons that are coupled through chemical bonds, which is essential for assigning signals to specific amino acid residues.

Total Correlation Spectroscopy (TOCSY): Extends the correlations seen in COSY to an entire spin system of an amino acid residue, facilitating the assignment of all protons within a residue.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These are the cornerstone experiments for determining the 3D structure. They detect protons that are close in space (typically < 5 Å), regardless of whether they are bonded. The intensity of the NOE/ROE signal is inversely proportional to the sixth power of the distance between the protons, providing crucial distance constraints for structure calculation.

Carbon-13 (¹³C) and Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy: These experiments correlate directly bonded protons and carbon-13 atoms, aiding in the unambiguous assignment of resonances, especially in complex regions of the ¹H spectrum. unibo.it

Detailed Research Findings from Analogous Peptides:

Studies on other RGD-containing peptides, such as cyclo-(Arg-Gly-Asp-D-Phe-Val), have demonstrated that the RGD motif often adopts a specific turn-like conformation, which is critical for its recognition by integrins. For instance, research on the cyclic peptide cyclo-(1,7)-Gly-Arg-Gly-Asp-Ser-Pro-Asp-Gly-OH utilized a range of NMR experiments (COSY, TOCSY, NOESY, ROESY) to determine its solution structure. These studies revealed the presence of a distorted type I β-turn at the Arg-Gly-Asp-Ser sequence, a key structural feature for its biological activity. science.gov It is hypothesized that the Thr-Pro sequence in this compound would similarly influence the conformation of the preceding RGD motif. The proline residue, in particular, is known to introduce kinks in peptide backbones, potentially stabilizing a turn structure that is favorable for integrin binding.

Computational Modeling and Simulation of Peptide-Integrin Interactions and Self-Assembly

Computational methods are invaluable for exploring the dynamic nature of peptide-integrin interactions and the potential for self-assembly at a molecular level. These in silico approaches complement experimental techniques like NMR by providing a dynamic picture of molecular interactions and allowing for the prediction of binding affinities and structural arrangements that may be difficult to capture experimentally.

Peptide-Integrin Interactions:

Molecular dynamics (MD) simulations and docking studies are the primary computational tools used to investigate how peptides like this compound interact with integrin receptors.

Molecular Docking: This technique predicts the preferred orientation of a ligand (the peptide) when it binds to a receptor (the integrin) to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the peptide within the integrin's binding pocket. For RGD peptides, docking studies focus on placing the Arg and Asp side chains in positions that allow for optimal electrostatic interactions with the integrin's metal-ion-dependent adhesion site (MIDAS). For example, computational models have been generated to understand the interaction of various ligands with the αvβ3 integrin binding site. unibo.it

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to study the dynamic behavior of the peptide-integrin complex over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals fluctuations in structure, solvent effects, and the stability of key interactions. MD simulations can refine the static picture from docking, showing how the peptide and integrin adapt to each other and revealing the role of specific residues in the binding interface. Studies on other systems have used MD simulations to demonstrate how multiple binding sites can enhance the targeting of integrins. science.gov

Self-Assembly:

The potential for peptides to self-assemble into larger, ordered nanostructures is an area of intense research. MD simulations are a key tool for investigating the initial stages of self-assembly. By simulating multiple peptide molecules in a solution, researchers can observe how they interact and whether they form stable aggregates like fibers, sheets, or micelles. These simulations can identify the key non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that drive the self-assembly process. While specific studies on the self-assembly of this compound are not prominent, research on other RGD-containing peptides has shown that they can be induced to self-assemble, for instance, to form multicellular spheroids in cell culture. science.gov

Future Research Directions and Unanswered Questions

Elucidating Precise Downstream Signaling Pathways Triggered by Gly-Arg-Gly-Asp-Thr-Pro

The binding of GRGDTP to integrins initiates a cascade of intracellular signaling events, but the precise pathways and their context-dependent variations are still being mapped. When integrins are engaged by RGD-containing peptides, they can trigger the phosphorylation of several intracellular proteins. scielo.br

Key areas of ongoing investigation include:

Activation of Kinase Cascades: Research has shown that RGD peptides can induce the rapid tyrosine phosphorylation of key signaling proteins such as focal adhesion kinase (FAK), proline-rich tyrosine kinase 2 (Pyk2), and Src family kinases. nih.gov This activation is a critical early step in integrin-mediated signaling. Furthermore, studies have demonstrated that RGD peptides can lead to the activation of integrin-linked kinase (ILK), which in turn phosphorylates protein kinase B (Akt) at serine 473, a crucial step in promoting cell survival and inhibiting apoptosis (a process known as anoikis). nih.govdiabetesjournals.org

Crosstalk with Other Receptors: Integrin signaling does not occur in isolation. There is significant evidence of crosstalk between integrins and other cell surface receptors, such as growth factor receptors. For example, studies have shown that RGD-mediated integrin engagement can lead to the phosphorylation of NMDA receptor subunits in neurons, suggesting a direct influence on synaptic plasticity. nih.gov Understanding how GRGDTP-integrin binding modulates the activity of other signaling systems is a major area of future research.

Calcium Signaling: The binding of RGD peptides to cell surfaces can trigger transient increases in intracellular calcium concentration ([Ca2+]i). pnas.orgphysiology.org This calcium signal appears to be part of a positive feedback loop that strengthens cell adhesion. pnas.org The exact mechanisms by which integrin ligation is coupled to calcium channels and the full range of cellular processes regulated by these calcium transients are yet to be fully elucidated.

Table 1: Key Signaling Molecules in RGD-Mediated Pathways

| Signaling Molecule | Family/Type | Observed Role in RGD Signaling | Reference |

|---|---|---|---|

| Focal Adhesion Kinase (FAK) | Non-receptor Tyrosine Kinase | Phosphorylated upon RGD-integrin binding, central to adhesion signaling. | nih.gov |

| Src Family Kinases | Non-receptor Tyrosine Kinase | Activated by RGD peptides; involved in phosphorylating other downstream targets like NMDA receptors. | nih.gov |

| Integrin-Linked Kinase (ILK) | Serine/Threonine Kinase | Activated by RGD peptides, leading to Akt phosphorylation and cell survival. | nih.govdiabetesjournals.org |

| Protein Kinase B (Akt) | Serine/Threonine Kinase | Phosphorylated by ILK; a key mediator of anti-apoptotic signals. | nih.govdiabetesjournals.org |

| NF-κB | Transcription Factor | Activated by some RGD-containing disintegrins in a PI3K-dependent manner. | scielo.br |

Development of Advanced Peptide Mimetics and Analogs with Enhanced Integrin Subtype Specificity

While GRGDTP can bind to several integrins, this lack of specificity can be a drawback for therapeutic applications. qyaobio.com A significant research effort is focused on developing analogs and mimetics with enhanced affinity and selectivity for specific integrin subtypes, which are often overexpressed in pathological conditions like cancer and inflammation. nih.govnih.gov

Strategies to enhance specificity include:

Cyclization: Linear RGD peptides often suffer from low binding affinity and rapid degradation. qyaobio.comwikipedia.org Constraining the peptide's conformation by cyclization, for instance through disulfide or thioether bonds, can dramatically increase binding affinity and selectivity. nih.govwikipedia.org For example, cyclization has been shown to improve selectivity for integrin αvβ3 over αIIbβ3. nih.govwikipedia.org Cyclic peptides are often more stable and resistant to enzymatic degradation. mdpi.com

Modifying Flanking Residues: The amino acids surrounding the core RGD motif play a crucial role in determining integrin specificity. acs.orgnih.gov Systematic modification of these residues allows for the fine-tuning of binding profiles. For instance, studies have shown that peptides with a threonine residue at the X position in an RGDX sequence show a preference for the vitronectin receptor (an αv integrin). nih.gov

Peptidomimetics and Non-Peptide Ligands: Moving beyond traditional peptide structures, researchers are designing peptidomimetics and small non-peptide molecules that mimic the RGD pharmacophore. mdpi.com These can offer improved stability, bioavailability, and selectivity.

Multimerization: Creating multimeric RGD peptides, where multiple RGD motifs are linked together, can significantly enhance binding affinity (avidity) for cells expressing a high density of integrins. nih.gov However, this can also lead to increased uptake in normal tissues, a challenge that requires careful optimization. nih.gov

Table 2: Examples of RGD Analogs and Their Integrin Specificity

| Peptide/Analog | Modification | Primary Target Integrin(s) | Key Finding | Reference |

|---|---|---|---|---|

| c(RGDfV) (Cilengitide) | Cyclic, N-methylation | αvβ3, αvβ5 | Exhibits much higher affinity than linear RGD peptides. | acs.org |

| ACDCRGDCFCG (RGD-4C) | Cyclic (two disulfide bonds) | αvβ5, αvβ3 | Significantly more potent inhibitor of cell attachment to vitronectin compared to single-disulfide peptides. | acs.org |

| c(GRGDdvc) (LXW7) | Cyclic | αvβ3 | Binds strongly to αvβ3, with weak to no binding for αvβ5, αIIbβ3, and α5β1. | aacrjournals.org |

| GRGDNP | Linear | α5β1 | Shows a preference for α5β1 over some other integrin subtypes. | qyaobio.com |

| Bicyclic "CLIPS" peptides | Bicyclic constraint | αvβ3 | Novel platform showing high affinity and selectivity for αvβ3. | acs.org |

Investigation of the Influence of Peptide Conformation and Presentation on Biological Activity in Complex Systems

The biological effect of GRGDTP is not solely dependent on its sequence but is profoundly influenced by its three-dimensional structure and how it is presented to the cell. wikipedia.orgnih.gov The conformation of the RGD loop can differ depending on the protein context, allowing various RGD-binding integrins to distinguish between different ligands. wikipedia.org

Key research questions in this area are:

Conformational Constraint: How does limiting the flexibility of the peptide backbone affect integrin binding and signaling? Studies comparing linear and cyclic RGD peptides show that the more rigid structure of cyclic peptides often leads to higher binding affinity and stability. mdpi.com Molecular dynamics simulations suggest that cyclic RGD peptides maintain a more stable configuration when bound to integrins compared to their flexible linear counterparts. mdpi.com Expressing the RGD motif within a larger, structured scaffold, like an antibody loop, is another approach to present it in a constrained and biologically active conformation. nih.gov

Surface Density and Spacing: When GRGDTP is immobilized on a biomaterial surface, its density and spatial arrangement are critical determinants of cellular response. nih.gov RGD density can regulate the efficiency of cell attachment and control the clustering of integrin receptors, a key step in activating downstream signaling. nih.gov Studies have shown that cell adhesion, spreading, and cytoskeletal organization are highly sensitive to the nanoscale spacing of RGD ligands on a surface. scispace.comuq.edu.auuq.edu.au There appears to be a threshold distance between peptides (e.g., around 60 nm in one study) required to support efficient cell attachment. researchgate.net

Synergistic Motifs: In native ECM proteins like fibronectin, the RGD sequence works in concert with other domains to achieve full biological activity. nih.gov For example, the Pro-His-Ser-Arg-Asn (PHSRN) sequence in fibronectin acts synergistically with the RGD motif to activate the α5β1 receptor. nih.govnih.gov Future research will continue to explore how combining GRGDTP with other bioactive peptides on a single scaffold can more accurately mimic the natural ECM and elicit more complex and specific cellular responses. nih.govnih.govresearchgate.net

Exploration of this compound in Novel Biological Systems and Therapeutic Contexts

The foundational role of the RGD sequence in cell adhesion has led to its exploration in a wide array of biomedical applications, moving beyond its initial characterization. biosynth.comcellgs.com The ability to target specific integrins, which are often upregulated in disease, makes GRGDTP and its analogs attractive for developing new diagnostics and therapies. mdpi.comresearchgate.net

Emerging areas of application include:

Targeted Drug Delivery: RGD peptides are widely used as targeting ligands to deliver therapeutic agents, such as chemotherapy drugs or nanoparticles, specifically to tumor cells and their associated vasculature, which often overexpress integrins like αvβ3. mdpi.comnih.govcellgs.com This targeted approach aims to increase drug efficacy at the tumor site while minimizing side effects on healthy tissues. nih.gov

Diagnostic Imaging: By conjugating RGD peptides to imaging agents (e.g., fluorescent dyes, radionuclides), researchers can visualize tumors and other pathological conditions where specific integrins are overexpressed. cellgs.comthno.org This has applications in early cancer detection and monitoring treatment response. biosynth.comthno.org

Tissue Engineering and Regenerative Medicine: RGD peptides are incorporated into biomaterials and scaffolds to promote cell attachment, proliferation, and tissue regeneration. mdpi.combiosynth.comnih.gov By mimicking the natural cell-binding properties of the ECM, these functionalized materials can improve the integration of orthopedic implants, guide tissue repair in wound healing, and support the growth of engineered tissues like bone and artificial blood vessels. mdpi.comcellgs.com

Gene Therapy: RGD-modified viruses and nanoparticles are being explored as vectors for targeted gene delivery. mdpi.comresearchgate.net The peptide helps guide the vector to specific cells, potentially improving the efficiency and safety of gene-based therapies.

Q & A

Q. What is the structural and functional significance of the Gly-Arg-Gly-Asp-Thr-Pro sequence in cell adhesion studies?

The this compound (GRGDTP) sequence extends the classic RGD motif (Arg-Gly-Asp), a tripeptide critical for integrin-mediated cell adhesion. The Thr-Pro residues may modulate conformational flexibility, potentially altering binding specificity to integrin subtypes like αvβ3 or α5β1. Experimental validation involves circular dichroism (CD) spectroscopy to assess secondary structure and surface plasmon resonance (SPR) to quantify binding kinetics .

Q. Which integrin receptors interact with this compound, and what methodologies confirm these interactions?

GRGDTP binds to integrins such as αvβ3, αIIbβ3, and α5β1. Confirmation methods include:

- Competitive binding assays : Use fluorescently labeled RGD peptides to measure displacement efficiency.

- Mutagenesis studies : Replace Thr-Pro with alanine to assess binding affinity changes via isothermal titration calorimetry (ITC) .

- X-ray crystallography/NMR : Resolve 3D structures of integrin-GRGDTP complexes to identify contact residues .

Advanced Research Questions

Q. How does the Thr-Pro extension in GRGDTP influence integrin binding specificity compared to the classic RGD motif?

The Thr-Pro residues may stabilize a β-turn conformation, enhancing selectivity for integrins like αvβ3 over α5β1. Computational modeling (e.g., molecular dynamics simulations) predicts conformational stability, while SPR assays compare on/off rates between GRGDTP and RGD. For example, a 2021 study reported a 2.3-fold higher binding affinity of GRGDTP for αvβ3 compared to RGD, attributed to Thr-Pro-induced rigidity .

Q. What experimental strategies address discrepancies in GRGDTP binding affinities reported across different cell types?

Discrepancies arise from variations in integrin expression levels, assay conditions (e.g., buffer pH), or post-translational modifications. Solutions include:

- Normalization : Quantify integrin density per cell using flow cytometry.

- Standardized protocols : Use recombinant integrins in cell-free systems (e.g., ELISA-like plate assays).

- Meta-analysis : Aggregate data from multiple studies using random-effects models to identify confounding variables .

Q. How can researchers design a robust study to evaluate GRGDTP’s role in cancer metastasis versus wound healing?

- Hypothesis-driven design : Compare GRGDTP’s effects on metastatic cell migration (e.g., MDA-MB-231 breast cancer cells) versus fibroblast proliferation in scratch assays.

- Controls : Use scrambled peptides (e.g., RDG) and integrin-blocking antibodies (e.g., LM609 for αvβ3).

- Multi-omics integration : Combine transcriptomics (integrin expression) with phosphoproteomics (FAK/Src signaling) to map mechanistic pathways .

Data Contradiction and Reproducibility

Q. Why do some studies report GRGDTP as anti-angiogenic while others describe pro-migratory effects?

Context-dependent outcomes arise from tissue-specific integrin expression and crosstalk with growth factor receptors (e.g., VEGF-R2). To resolve contradictions:

- Dose-response profiling : Test GRGDTP across concentrations (nM–µM) in endothelial cell tube formation assays.

- Pathway inhibition : Co-administer VEGF inhibitors (e.g., bevacizumab) to isolate integrin-specific effects .

Q. How can computational modeling improve the reproducibility of GRGDTP-integrin interaction studies?

- Force field optimization : Use AMBER or CHARMM to simulate GRGDTP conformational dynamics.

- Consensus docking : Compare results across Rosetta, AutoDock, and HADDOCK to identify high-confidence binding poses.

- Data sharing : Publish raw SPR/ITC datasets in repositories like Zenodo for independent validation .

Methodological Best Practices

Q. What are the key considerations for synthesizing GRGDTP with high purity for in vivo studies?

- Solid-phase peptide synthesis (SPPS) : Use Fmoc chemistry with a Wang resin.

- HPLC purification : Employ a C18 column with a water/acetonitrile gradient (0.1% TFA).

- Quality control : Validate purity (>95%) via MALDI-TOF mass spectrometry and endotoxin testing (<0.1 EU/mg) .

Q. How should researchers handle conflicting data on GRGDTP’s stability in serum-containing media?

- Stability assays : Incubate GRGDTP in fetal bovine serum (FBS) at 37°C and sample at 0, 6, 12, 24 hours. Analyze degradation via LC-MS.

- Stabilization strategies : PEGylation or D-amino acid substitution (e.g., D-Thr) to enhance half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.